molecular formula C22H23N5O6 B2527514 N-(3,4-dimethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052616-89-3

N-(3,4-dimethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2527514
CAS No.: 1052616-89-3
M. Wt: 453.455
InChI Key: ATSXTFPLKVKEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a useful research compound. Its molecular formula is C22H23N5O6 and its molecular weight is 453.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

  • Research on Mn(III)/Cu(II)-mediated oxidative radical cyclization demonstrates a synthetic route involving N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide, highlighting methodologies for constructing complex cyclic structures, which could be relevant to the synthesis or functionalization of the compound (Shiho Chikaoka et al., 2003).

  • A study on the radiosynthesis of chloroacetanilide herbicide and a dichloroacetamide safener demonstrates advanced techniques in labeling and tracking chemical substances, which could be applicable for studying the metabolism or environmental fate of similar compounds (B. Latli & J. Casida, 1995).

  • Efforts to synthesize (±)-crispine A via acyliminium ion cyclization from related acetamide precursors show the potential for creating bioactive molecules through intricate synthetic pathways, which might be adapted for the synthesis or derivatization of the compound of interest (F. King, 2007).

Pharmacological and Biological Research

  • The synthesis and study of metabolites of disease-modifying antirheumatic drugs, including derivatives of dimethoxyphenyl compounds, provide a framework for evaluating the pharmacological properties and potential therapeutic applications of related chemical entities (A. Baba et al., 1998).

  • Investigations into the antimicrobial activities of new 1,2,4-triazole derivatives, derived from reactions involving ethoxycarbonylhydrazones, demonstrate the utility of such structures in developing agents with potential antimicrobial properties, suggesting a possible area of application for similar compounds (H. Bektaş et al., 2007).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O6/c1-4-33-15-8-6-14(7-9-15)27-21(29)19-20(22(27)30)26(25-24-19)12-18(28)23-13-5-10-16(31-2)17(11-13)32-3/h5-11,19-20H,4,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSXTFPLKVKEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.